molecular formula C27H30FN3O3 B11826428 trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid

trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid

Cat. No.: B11826428
M. Wt: 463.5 g/mol
InChI Key: DZZGVCFHAAYUAE-UHFFFAOYSA-N
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Description

Trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group and a pyrrolopyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically begins with the preparation of the fluorinated methoxyphenyl derivative, followed by the construction of the pyrrolopyridine core. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated methoxyphenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated methoxyphenyl group and pyrrolopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid can be compared with similar compounds, such as:

    4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]piperidine: This compound shares a similar pyrrolopyridine core but differs in the substituent groups, leading to variations in its chemical and biological properties.

    5-Fluoro-2-methoxyphenyl derivatives: These compounds have the same fluorinated methoxyphenyl group but lack the pyrrolopyridine moiety, resulting in different reactivity and applications.

    Cyclohexaneacetic acid derivatives: These compounds contain the cyclohexaneacetic acid backbone but differ in the attached functional groups, affecting their overall behavior and utility.

This compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific endeavors.

Properties

Molecular Formula

C27H30FN3O3

Molecular Weight

463.5 g/mol

IUPAC Name

2-[4-[4-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexyl]acetic acid

InChI

InChI=1S/C27H30FN3O3/c1-34-25-7-4-19(28)15-22(25)21-8-11-29-27-23(21)16-24(30-27)18-9-12-31(13-10-18)20-5-2-17(3-6-20)14-26(32)33/h4,7-9,11,15-17,20H,2-3,5-6,10,12-14H2,1H3,(H,29,30)(H,32,33)

InChI Key

DZZGVCFHAAYUAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C3C=C(NC3=NC=C2)C4=CCN(CC4)C5CCC(CC5)CC(=O)O

Origin of Product

United States

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